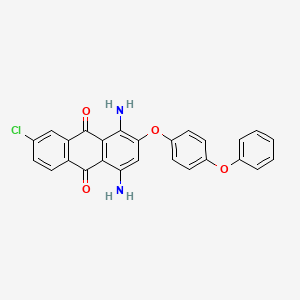

1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione

Beschreibung

1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione is an anthraquinone derivative characterized by:

- Chlorine at position 7, introducing electron-withdrawing effects that may influence reactivity and stability.

Eigenschaften

CAS-Nummer |

88605-39-4 |

|---|---|

Molekularformel |

C26H17ClN2O4 |

Molekulargewicht |

456.9 g/mol |

IUPAC-Name |

1,4-diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C26H17ClN2O4/c27-14-6-11-18-19(12-14)26(31)23-22(25(18)30)20(28)13-21(24(23)29)33-17-9-7-16(8-10-17)32-15-4-2-1-3-5-15/h1-13H,28-29H2 |

InChI-Schlüssel |

RSRFEGOEHFUIJV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C=C(C=C5)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available anthracene derivatives. One common method involves the following steps:

Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.

Halogenation: Chlorination is performed to introduce the chloro group.

Phenoxy Substitution: Finally, phenoxy groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents.

Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium ethoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of dechlorinated products.

Substitution: Formation of various substituted anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Wirkmechanismus

The mechanism of action of 1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione involves its interaction with biological molecules. In medicinal applications, it is known to intercalate into DNA, disrupting the replication process and leading to cell death. The phenoxy groups enhance its binding affinity to DNA, while the amino and chloro groups contribute to its overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

a) 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione (CAS 924416-43-3)

- Substituents: A heptyloxy chain replaces the phenoxyphenoxy group.

- Synthesis : Similar nucleophilic substitution pathways are likely, but yields and selectivity depend on substituent steric demands.

b) 1,4-Bis(4-phenylbenzyl)oxy)anthracene-9,10-dione

- Substituents : Bulky 4-phenylbenzyloxy groups at positions 1 and 3.

- Synthesis: Synthesized via Suzuki coupling (51% yield), contrasting with nucleophilic substitution routes for aminoanthraquinones. The bulky groups may reduce reaction efficiency due to steric hindrance .

c) 2,3-(Dibutylamino)anthracene-9,10-dione (5b)

- Substituents: Butylamino groups at positions 2 and 3.

- Synthesis: Produced at 80°C with 83% combined yield (with 5d). Higher temperatures favor diamino products due to increased nucleophilic substitution selectivity .

Physical and Structural Properties

a) Crystallinity and Packing

- 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate: Exhibits π-π stacking (centroid distance: 3.883 Å) and planar anthraquinone cores. Similar stacking is expected in the target compound due to aromatic substituents .

b) Solubility and Polarity

- Phenoxyphenoxy Group: Introduces moderate polarity (compared to heptyloxy or diacetate groups).

Biologische Aktivität

1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione, a member of the anthraquinone family, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular imaging. This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

- Molecular Formula : C22H17ClN2O4

- Molecular Weight : 456.877 g/mol

- LogP : 7.0268

- Polar Surface Area (PSA) : 104.64 Ų

These properties suggest that the compound is lipophilic, which may influence its bioavailability and interaction with cellular membranes.

The biological activity of 1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione is primarily attributed to its ability to intercalate DNA and inhibit topoisomerases, enzymes critical for DNA replication and repair. The following mechanisms have been identified:

- DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting normal function and leading to cytotoxicity.

- Topoisomerase Inhibition : It inhibits topoisomerases I and II, preventing DNA relaxation necessary for replication and transcription .

- Induction of Apoptosis : The compound activates caspase pathways, leading to programmed cell death in tumor cells .

Cytotoxicity Profiles

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| C6 (rat glioma) | 5.0 | DNA intercalation and apoptosis induction |

| Hepa G2 (human liver) | 3.5 | Topoisomerase inhibition |

| 2.2.15 (human liver) | 4.0 | Caspase activation |

These findings indicate that the compound exhibits significant antiproliferative activity across different cancer cell lines.

Case Studies

- Anticancer Activity : In a study by Zhang et al., the compound demonstrated potent cytotoxic effects against multidrug-resistant cancer cell lines. The study highlighted that the compound's ability to inhibit NADH oxidase (tNOX) and SIRT1 contributed significantly to its anticancer properties .

- Fluorescence Imaging : Recent research explored the use of anthracene derivatives as fluorescent probes for cellular imaging. The compound showed potential in enhancing cellular imaging capabilities due to its photophysical properties, allowing for better visualization of cellular structures compared to traditional dyes like Hoechst 33258 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.